molecular formula C11H15FN2O B1320455 N-(5-Amino-2-fluorophenyl)-3-methylbutanamide CAS No. 926252-88-2

N-(5-Amino-2-fluorophenyl)-3-methylbutanamide

Cat. No. B1320455
CAS RN: 926252-88-2
M. Wt: 210.25 g/mol
InChI Key: SFZWVHLJZBEVME-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-3-methylbutanamide, also known as 5-Fluoro-2-methyl-N-phenylbutanamide, is a synthetic chemical compound with a wide range of applications in both scientific research and industrial use. It is a colorless to pale yellow liquid with a melting point between -10 and -20°C and a boiling point of approximately 128°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide, and is insoluble in water. This compound is used for the synthesis of pharmaceuticals, agricultural chemicals, and other industrial products. It is also used as a reagent in the synthesis of organic compounds and as a starting material for the synthesis of fluorinated compounds.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

N-(5-Amino-2-fluorophenyl)-3-methylbutanamide derivatives have shown promise as anticonvulsants. In research, primary amino acid derivatives (PAADs) like this compound exhibited significant activity in animal models for anticonvulsant efficacy and neuropathic pain relief. The anticonvulsant activities of these compounds were influenced by substituents at specific sites, with electron-withdrawing groups retaining activity and electron-donating groups leading to a loss of activity. These findings suggest that C(2)-hydrocarbon PAADs, which include this compound, could represent a novel class of anticonvulsants (King et al., 2011).

Synthesis of Novel Impurities

The synthesis and identification of impurities in related compounds have been studied, providing valuable insights for pharmaceutical manufacturing and quality control. This research is essential for understanding the chemical behavior and stability of such compounds during the synthesis process (Naidu & Sharma, 2017).

Matrix Metalloproteinase Inhibition

Derivatives of this compound, such as CGS 27023A derivatives, have been identified as potent inhibitors of matrix metalloproteinases. These inhibitors have potential applications in treating various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. Radiosynthetic studies of these derivatives have been conducted for potential use in small-animal PET imaging studies (Wagner et al., 2009).

Research on Synthesis Routes

Studies on the synthesis routes of related compounds have provided insights into more efficient and feasible methods of production. This research is crucial for the development and optimization of synthesis processes for pharmaceuticals and other chemical products (Zhou Kai, 2010).

Potential in Neurokinin-1 Receptor Antagonism

Research has explored the role of compounds like this compound in acting as neurokinin-1 receptor antagonists. This could have implications for developing treatments for conditions like depression and emesis (Harrison et al., 2001).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZWVHLJZBEVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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